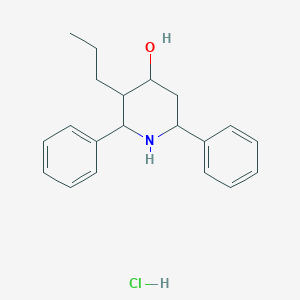
2,6-diphenyl-3-propyl-4-piperidinol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-diphenyl-3-propyl-4-piperidinol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DPPP and is a white crystalline powder that is soluble in water and ethanol.
作用機序
DPPP acts as a dopamine receptor agonist, meaning that it binds to dopamine receptors in the brain and activates them. This leads to an increase in dopamine levels, which can have various effects on the body, including improved mood, increased motivation, and enhanced cognitive function.
Biochemical and Physiological Effects:
Studies have shown that DPPP can have significant effects on the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to have antioxidant properties and can protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using DPPP in laboratory experiments is its high affinity for dopamine receptors, which makes it a useful tool for studying the effects of dopamine on the body. However, its potential psychoactive effects can also be a limitation, as it may interfere with the results of certain experiments.
将来の方向性
There are several potential future directions for research on DPPP, including its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia, as well as its potential as a cognitive enhancer. Further studies are also needed to fully understand the mechanism of action of DPPP and its effects on the body.
合成法
The synthesis of DPPP involves the reaction between 2,6-diphenyl-4-piperidone and 1-bromopropane in the presence of sodium hydride. The resulting compound is then treated with hydrochloric acid to obtain the final product.
科学的研究の応用
DPPP has been extensively studied in the field of neuroscience and pharmacology due to its potential as a psychoactive drug. It has been shown to have a high affinity for dopamine receptors in the brain, making it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
2,6-diphenyl-3-propylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-2-9-17-19(22)14-18(15-10-5-3-6-11-15)21-20(17)16-12-7-4-8-13-16;/h3-8,10-13,17-22H,2,9,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPZFIRNNBBPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diphenyl-3-propylpiperidin-4-ol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone](/img/structure/B4892437.png)
![5-bromo-1-methyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4892446.png)


![5-[(5-bromo-2-thienyl)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892464.png)

![2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4892482.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4892493.png)
![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide](/img/structure/B4892496.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4892498.png)
![N-(2-methoxyethyl)-3-{1-[3-(methylthio)propyl]-4-piperidinyl}propanamide](/img/structure/B4892504.png)
![5-{[(3,4-dichlorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892508.png)
![5-(4-chlorophenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4892515.png)
![2-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide diethanedioate](/img/structure/B4892517.png)